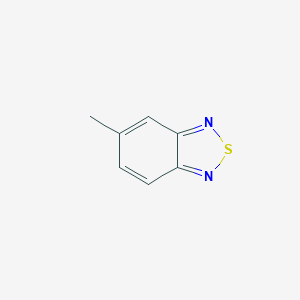

5-Methyl-2,1,3-benzothiadiazole

Description

Overview of Benzothiadiazole Scaffolds in Advanced Chemical Research

The 2,1,3-benzothiadiazole (B189464) (BTD) core is a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a 1,2,5-thiadiazole (B1195012) ring. wikipedia.org This fundamental structure has been a subject of interest since the 19th century and is readily synthesized from o-phenylenediamine. wikipedia.org BTD and its derivatives are recognized as important acceptor units in the development of photoluminescent compounds. polyu.edu.hk Their strong electron-withdrawing nature significantly enhances the electronic properties of the resulting materials. polyu.edu.hk

The versatility of the benzothiadiazole scaffold has led to its widespread use in a variety of advanced materials. These include dyestuffs, white light-emitting polymers, solar cells, and materials for luminescence studies. wikipedia.org The ability to undergo standard aromatic chemistry, such as nitration and chlorination, allows for the synthesis of a wide array of functionalized derivatives. wikipedia.org Furthermore, the unique redox, optical, and coordination properties of benzothiadiazole derivatives make them highly valuable in materials science for creating novel molecule-based functional materials. researchgate.net The association of BTD with coordinating motifs has enabled the preparation of luminescent metal complexes, expanding their application scope. researchgate.net

Research Trajectories and Prominence of 5-Methyl-2,1,3-benzothiadiazole Derivatives

Within the broader family of benzothiadiazole compounds, this compound has emerged as a compound of particular interest. Its derivatives are being explored for a range of applications, from organic electronics to medicinal chemistry.

The introduction of a methyl group at the 5-position of the benzothiadiazole ring can influence the molecule's electronic and physical properties. This subtle modification can impact crystal packing, solubility, and electronic energy levels, which are critical parameters in the design of high-performance organic electronic devices. For instance, the functionalization of the benzothiadiazole unit is a key strategy in developing n-type polymers for organic field-effect transistors (OFETs). nih.gov By tuning the acceptor unit, researchers can modulate polymer morphology and electron transport. nih.gov

Research into derivatives such as 5-Methyl-2,1,3-benzothiadiazol-4-amine highlights the potential for creating functional materials with specific properties. sigmaaldrich.com The synthesis and study of such derivatives contribute to a deeper understanding of structure-property relationships within this class of compounds. The development of new synthetic methodologies, such as regioselective C-H functionalization, is further expanding the accessibility and diversity of substituted benzothiadiazole derivatives, including those with methyl groups. diva-portal.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQJAYFCPRWDOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NSN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381764 | |

| Record name | 5-methyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1457-93-8 | |

| Record name | 5-methyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1457-93-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Investigations of 5 Methyl 2,1,3 Benzothiadiazole Systems

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study 2,1,3-benzothiadiazole (B189464) (BTD) derivatives, providing valuable information about their electronic properties. For instance, DFT calculations have been employed to understand the effects of different functional groups on the electronic characteristics of the BTD core. nih.gov Modifications at the 5- and 6-positions, such as the introduction of dialkoxy (O2BT) or difluoro (F2BT) groups, have been shown to tune the electron-accepting properties of the BTD moiety. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining the electronic and optical properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter that influences the molecule's reactivity and absorption of light. nih.govnih.gov

In studies of BTD derivatives, the HOMO is often distributed across the entire molecule or localized on the donor parts, while the LUMO is typically concentrated on the electron-accepting benzothiadiazole unit. nih.govresearchgate.net This separation of orbitals is characteristic of donor-acceptor systems and is fundamental to their application in optoelectronic devices. researchgate.net

Theoretical calculations using Gaussian at the B3LYP/6–31G* level of theory have shown that chemical modifications at the 5- and 6-positions of the 2,1,3-benzothiadiazole system can significantly influence the HOMO and LUMO energy levels. nih.govresearchgate.net For example, introducing a cyclic imide to form 2,1,3-benzothiadiazole-5,6-dicarboxylic imide (BTI) results in a stronger electron-accepting unit compared to the difluoro-substituted counterpart, as indicated by a significant lowering of the LUMO energy level. nih.gov

The table below presents theoretical HOMO and LUMO energy levels for various modified 2,1,3-benzothiadiazole systems, illustrating the impact of different substituents.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| BT | -6.45 | -2.21 | 4.24 |

| O2BT | -5.89 | -1.54 | 4.35 |

| F2BT | -6.79 | -2.52 | 4.27 |

| BTI | -6.85 | -3.12 | 3.73 |

Data sourced from DFT calculations at the B3LYP/6–31G level of theory.* nih.gov

Excitons, which are bound states of an electron and an electron hole, play a dominant role in the optical properties of many semiconductors and insulators. aps.org The exciton (B1674681) binding energy is a critical parameter for applications in solar cells and other optoelectronic devices. aps.org While direct calculation of exciton binding energies can be computationally expensive, correlations with ground-state properties can provide efficient estimations. aps.org

Excitons can be broadly categorized into two limiting types: Frenkel excitons, which are tightly bound and localized with large binding energies (around 1000 meV), and Wannier-Mott excitons, which are delocalized over many unit cells with small binding energies (tens of meV). aps.org For molecules like those based on the BTD core, understanding the nature and binding energy of excitons is crucial for predicting their performance in optical applications.

Reorganization energy is a key parameter in Marcus theory that describes the charge transfer rates in molecular systems. icm.edu.pl It quantifies the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. Lower reorganization energies are generally associated with higher charge carrier mobilities, which is a desirable property for materials used in organic electronics. nih.gov

The reorganization energy for hole transport (λh) and electron transport (λe) can be calculated using DFT methods. icm.edu.pl These calculations involve optimizing the geometries of the neutral, cationic, and anionic states of the molecule. For a series of carbazole (B46965) derivatives, which are also used in organic electronics, the reorganization energy for hole conductivity was found to be as low as 0.18 eV, indicating good hole transport properties. icm.edu.pl Similar calculations for BTD-based systems are essential for evaluating their potential as charge-transporting materials.

The transition density matrix (TDM) provides a powerful tool for analyzing the nature of electronic excited states. researchgate.net It allows for the quantification of properties of the electron-hole pair, such as charge resonance and excitonic correlation effects. researchgate.net By analyzing the TDM, one can determine the degree of charge transfer, the localization of the excitation, and the exciton radius. researchgate.net This detailed analysis is often more intuitive than interpreting the complex output of quantum chemical calculations directly. researchgate.net In the context of BTD-based systems, TDM analysis can provide a deeper understanding of the intramolecular charge transfer (ICT) character of their excited states, which is fundamental to their photophysical properties.

The Aryne Distortion Model, developed by Garg and Houk, is a computational model used to predict the regioselectivity of nucleophilic attack on unsymmetrical arynes. nih.gov This model posits that the initial attack by a nucleophile will occur at the more linear of the two distorted carbon atoms of the aryne triple bond. nih.govacs.org

DFT calculations have been successfully used to apply this model to novel heteroarynes, including those based on the 2,1,3-benzothiadiazole skeleton. nih.govacs.org For instance, in the case of 2,1,3-benzothiadiazol-4,5-yne, DFT calculations at the B3LYP/6–311++G(d,p) level predicted a significant distortion of the triple bond, favoring nucleophilic attack at the C5 position. nih.govacs.org This theoretical prediction was subsequently confirmed by experimental results, highlighting the predictive power of the Aryne Distortion Model in guiding synthetic strategies for the functionalization of the BTD core. nih.gov The model has been shown to be a reliable predictor of regioselectivity in the reactions of various 3-substituted arynes. nih.govacs.org

Computational Studies on Reaction Mechanisms and Pathways

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally. For BTD derivatives, computational studies have been instrumental in understanding their synthesis and reactivity.

For example, the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) has been studied computationally to understand the reaction pathways leading to different products. mdpi.com Similarly, computational studies on the synthesis of N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole, which involves nitration, reduction, and methylation steps, can provide a deeper understanding of the reaction mechanism and help optimize reaction conditions. mdpi.com Furthermore, computational investigations into the intramolecular cyclization of N-acylthioureas to form thiazin-4-one derivatives have shed light on the role of the thiol form in the cyclization process. researchgate.net

DFT and time-dependent DFT (TD-DFT) have been used to study the structural, electronic, and vibrational properties of molecules like tetrathiafulvalene-1,3-benzothiazole, providing a detailed picture of intramolecular interactions and charge transfer properties. academie-sciences.fr Such studies are crucial for understanding the fundamental chemistry of BTD-based systems and for designing new molecules with tailored properties. researchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies in Research on 5 Methyl 2,1,3 Benzothiadiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5-Methyl-2,1,3-benzothiadiazole and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous confirmation of the molecular structure.

In the ¹H NMR spectrum of this compound, the protons on the benzene (B151609) ring and the methyl group give rise to characteristic signals. The aromatic protons typically appear in the downfield region (around 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns (e.g., doublets, triplets) depend on their position relative to the methyl group and the thiadiazole ring. The methyl protons appear as a singlet in the upfield region (around 2.5 ppm).

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The carbons of the benzothiadiazole core are typically found in the 110-160 ppm range. mdpi.com The chemical shift of the methyl carbon is observed at a much higher field. The specific substitution pattern on the benzothiadiazole ring significantly influences the chemical shifts of the aromatic carbons, a feature that is critical for distinguishing between isomers. mdpi.comdiva-portal.org For instance, the position of a substituent can be confirmed by observing its effect on the chemical shifts of the adjacent C4 and C7 carbon atoms. mdpi.com

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Solvent |

| 4-Phenyl-2,1,3-benzothiadiazole derivative | ¹H | 8.16-7.59 | CDCl₃ |

| 4-Phenyl-2,1,3-benzothiadiazole derivative | ¹³C | 155.1-112.6 | CDCl₃ |

| 1-Methyl-benzimidazole (for comparison) | ¹³C (C4) | 120.4 | CDCl₃ |

| 1-Methyl-benzimidazole (for comparison) | ¹³C (C7) | 109.5 | CDCl₃ |

This interactive table is based on data from references mdpi.comrsc.org.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound (C₇H₆N₂S), the exact molecular weight is 150.2 g/mol .

In an electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The presence of a strong molecular ion peak is crucial for confirming the identity of the target molecule.

The molecular ion then undergoes fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is like a fingerprint for the molecule. For benzothiadiazole derivatives, fragmentation often involves the loss of stable neutral molecules. A common fragmentation pathway for 1,2,3-thiadiazoles, a related class of compounds, is the loss of a nitrogen molecule (N₂). nih.gov The presence of heteroatoms like nitrogen and sulfur can direct the fragmentation pathways. libretexts.org The fragmentation of the methyl-substituted benzene ring can lead to the formation of various alkyl and aryl cations. libretexts.org Analysis of these fragment ions helps to confirm the different parts of the molecular structure and assess the sample's purity by detecting ions from potential impurities.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Expected m/z | Note |

| Molecular Ion | [C₇H₆N₂S]⁺• | 150 | Parent ion |

| Fragment | [C₇H₅N₂S]⁺ | 149 | Loss of H• |

| Fragment | [C₆H₃N₂S]⁺ | 135 | Loss of CH₃• |

| Fragment | [C₇H₆S]⁺• | 122 | Loss of N₂ |

This interactive table is based on general fragmentation principles from references nih.govlibretexts.orgyoutube.com.

UV-Visible Absorption Spectroscopy for Electronic Transitions and Absorption Profiles

UV-Visible absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. Derivatives of 2,1,3-benzothiadiazole (B189464) (BTD) are known for their distinct absorption profiles, which are heavily influenced by their "push-pull" electronic structure. rsc.org The BTD core acts as an electron-acceptor, and when combined with electron-donating groups, it facilitates intramolecular charge-transfer (ICT) transitions upon photoexcitation. rsc.org

The absorption spectra of BTD derivatives typically show high-energy bands corresponding to π-π* transitions within the aromatic system. researchgate.net More significantly, they often display a broad, lower-energy absorption band in the near-UV or visible region (around 400 nm), which is assigned to the ICT transition from the donor part of the molecule to the acceptor BTD core. researchgate.netnih.gov The position (λ_max) and intensity (molar extinction coefficient, ε) of this ICT band are sensitive to the nature of the substituents and the polarity of the solvent. For example, introducing a methoxy (B1213986) group at the C4 position of the BTD core can cause a significant redshift in the absorption maximum compared to substitution at the C5 position. diva-portal.org

Table 3: Representative UV-Visible Absorption Data for Benzothiadiazole Derivatives

| Compound | λ_max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent | Transition Type |

| 4-Methoxy-BTD | 360 | 2,500 | MeOH | ICT |

| 5-Methoxy-BTD | 337 | 7,600 | MeOH | π-π/ICT |

| 4-Phenyl-BTD | 349 | 5,100 | MeOH | ICT |

| 2,1,3-Benzoxadiazole Derivative | ~419 | ~2.7 x 10⁷ | CHCl₃ | π-π/ICT |

This interactive table is based on data from references diva-portal.orgresearchgate.net.

Photoluminescence and Fluorescence Spectroscopy for Emission Characteristics

Photoluminescence spectroscopy is crucial for characterizing the light-emitting properties of this compound and its derivatives. These compounds are often highly fluorescent, a property that is central to their application in optoelectronic devices like OLEDs and as fluorescent probes. nih.govresearchgate.net The emission characteristics are dictated by the efficiency of the radiative decay from the first excited singlet state (S₁) to the ground state (S₀).

The emission spectra of BTD derivatives are typically broad and unstructured, which is characteristic of emission from a charge-transfer state. The position of the emission maximum is highly dependent on the substitution pattern and the solvent environment, a phenomenon known as solvatochromism. diva-portal.orgnih.gov

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. BTD derivatives are renowned for often having high quantum yields. rsc.orgresearchgate.net However, the value is highly sensitive to the molecular structure and environment. For instance, the quantum yield of some BTD derivatives can approach 100% in certain solvents, indicating that fluorescence is the dominant decay pathway for the excited state. nih.gov The regiochemistry of substitution plays a critical role; for example, a 4-methoxy BTD derivative was found to have a quantum yield of 0.36 in methanol, while the corresponding 5-methoxy isomer was significantly less emissive with a quantum yield of only 0.03 in the same solvent. diva-portal.org This demonstrates the ability to tune emissive properties through precise synthetic control.

Table 4: Selected Fluorescence Quantum Yields (Φ_F) for Benzothiadiazole Derivatives

| Compound | Quantum Yield (Φ_F) | Solvent/State |

| 4-Methoxy-BTD | 0.56 | Toluene |

| 4-Methoxy-BTD | 0.36 | MeOH |

| 4-Phenyl-BTD | 0.48 | Toluene |

| 4-Phenyl-BTD | 0.63 | MeOH |

| 5-Methoxy-BTD | 0.03 | Toluene / MeOH |

| 4,7-diphenyl-2,1,3-benzothiadiazole (P₂-BTD) | 0.75 - 0.98 | Various Solvents |

| P₂-BTD Derivative (Solid) | 0.50 - 0.85 | Crystal |

This interactive table is based on data from references diva-portal.orgnih.govacs.org.

The Stokes shift is the difference in energy (or wavelength/wavenumber) between the positions of the band maxima of the absorption and emission spectra. BTD derivatives are characteristically known for their large Stokes shifts. rsc.orgnih.gov A large Stokes shift is highly desirable for applications like fluorescence imaging and in luminescent solar concentrators because it minimizes reabsorption of the emitted light.

This large shift arises from significant structural and electronic reorganization in the excited state compared to the ground state. Upon photoexcitation to the ICT state, the molecule relaxes to a lower energy conformation before emitting a photon. This relaxation process, which can involve twisting of molecular fragments, lowers the energy of the excited state, resulting in emission at a longer wavelength (lower energy) and thus a large Stokes shift. rsc.org Stokes shifts for BTD derivatives can range from 4000 cm⁻¹ to over 7800 cm⁻¹. diva-portal.org For example, 4-methoxy-BTD exhibits a Stokes shift of 7800 cm⁻¹ (141 nm) in methanol. diva-portal.org

Table 5: Representative Stokes Shifts for Benzothiadiazole Derivatives

| Compound | Stokes Shift (cm⁻¹) | Stokes Shift (nm) | Solvent |

| 4-Methoxy-BTD | 7800 | 141 | MeOH |

| 4-Phenyl-BTD | 7400 | 122 | MeOH |

| 5-Methoxy-BTD | 5900 | 84 | MeOH |

| 2,1,3-Benzoxadiazole Derivative | 3779 | - | CHCl₃ |

This interactive table is based on data from references diva-portal.orgresearchgate.net.

Time-resolved fluorescence spectroscopy (TRFS) measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This technique provides the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. TRFS is essential for understanding the dynamics of excited-state processes, including ICT, conformational changes, and non-radiative decay pathways. rsc.orgdiva-portal.org

The fluorescence decay of BTD derivatives can be complex. In some cases, a single exponential decay is observed, indicating the presence of a single emitting species with a well-defined lifetime, which can be in the nanosecond range. rsc.org For example, a BTD-ester derivative in DMF was shown to have a single emission lifetime of 7.52 ns. rsc.org In other instances, the decay is multi-exponential, suggesting the presence of multiple emitting species or complex photophysical processes. A BTD-carboxylic acid derivative, for instance, displayed three distinct lifetimes of 390 ps, 1.15 ns, and 7.75 ns, which were assigned to different emitting species, including anionic forms of the molecule. rsc.org These measurements, often performed on picosecond or femtosecond timescales, are critical for building a complete picture of the photobehavior of these compounds. rsc.org

Table 6: Selected Fluorescence Lifetimes (τ) for Benzothiadiazole Derivatives

| Compound | Lifetime(s) | Solvent | Note |

| BTIA-ester | 7.52 ns | DMF | Single emitting species |

| BTIA-COOH | 390 ps, 1.15 ns, 7.75 ns | DMF | Multiple emitting species |

| BTIA-HOF (Solid) | 0.38 ns, 1.12 ns | - | ICT and anionic species |

This interactive table is based on data from reference rsc.org.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, most notably cyclic voltammetry (CV), are indispensable for probing the redox behavior of this compound and its derivatives. CV provides critical information about the electron-accepting and electron-donating capabilities of a molecule by measuring its reduction and oxidation potentials. The 2,1,3-benzothiadiazole moiety is a well-established electron acceptor, a property that is central to its use in functional materials. wikipedia.org

In a typical CV experiment, a solution of the compound in an appropriate solvent with a supporting electrolyte is subjected to a linearly swept potential. The resulting current is plotted against the applied voltage, producing a voltammogram. The potentials at which electron transfer (reduction or oxidation) occurs are visible as peaks. For BTD derivatives, the reduction potential is of particular interest as it quantifies their electron-accepting strength. These experimentally determined redox potentials are used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The LUMO energy level, indicating the ease of reduction, and the HOMO energy level, indicating the ease of oxidation, are crucial parameters for designing materials for organic solar cells and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net For instance, polymers incorporating the BTD core are studied for their electrochemical stability and low-lying HOMO levels, which can enhance the open-circuit voltage in photovoltaic devices. researchgate.net The introduction of a methyl group at the 5-position is expected to slightly modify these electronic properties through its electron-donating inductive effect, making precise electrochemical characterization essential.

Table 1: Representative Electrochemical Data for Benzothiadiazole-Containing Materials This table presents typical electrochemical data for polymers that incorporate the 2,1,3-benzothiadiazole (BTD) core, illustrating the parameters derived from cyclic voltammetry.

| Material | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Electrochemical Band Gap (eV) | Source |

| Poly(fluorenevinylene-alt-4,7-dithienyl-2,1,3-benzothiadiazole) (PF-TBT) | -5.46 | -3.64 | 1.82 | researchgate.net |

| Polyfluorene-alt-4,7-di(thien-2-yl)-2,1,3-benzothiadiazole (PFO-DBT) | -5.80 | -3.40 | 2.40 | researchgate.net |

Note: Data are for polymeric systems containing the BTD unit and serve as examples of the type of information obtained via CV. The exact values for the discrete this compound molecule would require specific experimental measurement.

X-ray Diffraction (XRD) for Solid-State Structure and Ordering

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides a wealth of information, including bond lengths, bond angles, torsional angles, and details about intermolecular interactions and crystal packing. For derivatives of this compound, this information is vital for understanding structure-property relationships.

The solid-state packing of BTD-based molecules significantly influences their bulk material properties, such as charge transport in organic semiconductors. XRD studies on related compounds, like 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole (DTBT), reveal how molecules arrange themselves in a crystal lattice. acs.org Common packing motifs include π-stacking, where the planar aromatic systems lie on top of one another, and herringbone patterns. The specific conformation, such as the planarity between the BTD core and any substituents, is also determined. In DTBT, for example, the structure is largely planar, but the crystal exhibits a slip-stacked arrangement, which influences the intermolecular electronic coupling. acs.org

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Benzothiadiazole Derivative (DTBT) This table showcases crystallographic data for 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole (DTBT) as a representative example of a BTD-core molecule.

| Parameter | Value |

| Chemical Formula | C₁₄H₈N₂S₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | a = 12.0398, b = 5.9234, c = 18.598 |

| α, β, γ (°) | α = 90, β = 98.799, γ = 90 |

| Volume (ų) | 1310.2 |

| Molecules per cell (Z) | 4 |

| Key Feature | The crystal structure is disordered, with molecules adopting both trans-cis and cis-cis conformations. acs.org |

Source: Data derived from the study of DTBT by De Geyter et al., 2015. acs.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for identifying functional groups within a molecule. The method works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Molecules absorb specific frequencies of light that correspond to the vibrational energies of their chemical bonds.

For this compound, an FTIR spectrum provides a unique molecular fingerprint, allowing for its identification and the confirmation of its structural integrity. The spectrum can be divided into several key regions corresponding to the vibrations of its constituent parts:

Aromatic C-H Stretching: Typically found above 3000 cm⁻¹, these sharp peaks confirm the presence of the benzene ring.

Aliphatic C-H Stretching: The methyl (CH₃) group will exhibit symmetric and asymmetric stretching vibrations, usually in the 2850-3000 cm⁻¹ region.

Ring Stretching (C=C and C=N): The stretching vibrations of the carbon-carbon bonds in the benzene ring and the carbon-nitrogen bonds in the thiadiazole ring appear in the 1400-1650 cm⁻¹ region. These are often strong and sharp absorptions.

Methyl Bending: The CH₃ group also has characteristic bending (scissoring) vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds occur in the 650-900 cm⁻¹ region. The pattern of these peaks can sometimes give clues about the substitution pattern on the benzene ring.

Thiadiazole Ring Vibrations: The vibrations involving the sulfur and nitrogen atoms (e.g., C-S, N-S) occur at lower frequencies in the fingerprint region (< 1200 cm⁻¹).

While a fully analyzed spectrum for this compound is not available in the cited literature, its identity in synthetic procedures is often confirmed by its infrared spectrum. google.com Computational studies on similar molecules, such as 5-methyl-2-(p-fluorophenyl)benzoxazole, show good correlation between calculated vibrational frequencies and experimental FTIR data, demonstrating the reliability of this technique for structural confirmation. nih.gov

Table 3: Expected Characteristic FTIR Absorption Bands for this compound This table outlines the expected vibrational frequencies based on the known absorptions of its constituent functional groups.

| Wavenumber Range (cm⁻¹) | Assignment | Type of Vibration |

| 3000 - 3100 | Aromatic C-H | Stretching |

| 2850 - 3000 | Methyl C-H | Stretching |

| 1450 - 1650 | Aromatic C=C and Thiadiazole C=N | Ring Stretching |

| ~1450 and ~1375 | Methyl C-H | Bending |

| 650 - 900 | Aromatic C-H | Out-of-plane Bend |

Research Applications in Materials Science and Optoelectronics

Organic Field-Effect Transistors (OFETs)

The 2,1,3-benzothiadiazole (B189464) moiety is a key building block in the design of high-performance organic field-effect transistors (OFETs). Its electron-withdrawing nature, when incorporated into conjugated polymers or small molecules, can lead to materials with high charge carrier mobilities. The performance of these materials in OFETs is strongly influenced by their solid-state packing and molecular orientation.

Copolymers of benzothiadiazole with various donor units have been extensively studied. For example, copolymers of cyclopenta[2,1-b;3,4-b]dithiophene (CDT) with 2,1,3-benzothiadiazole have shown promising p-type behavior with hole mobilities up to 0.67 cm²/V·s. rsc.org The introduction of substituents on the benzothiadiazole ring can tune the charge transport properties from p-type to ambipolar or even n-type. For instance, fluorination of the benzothiadiazole unit has been shown to induce ambipolar behavior with significant electron and hole mobilities. rsc.org

The table below summarizes the charge carrier mobilities of several OFETs based on different benzothiadiazole-containing materials.

| Material | Mobility Type | Hole Mobility (μh) (cm²/V·s) | Electron Mobility (μe) (cm²/V·s) |

| PCDTT-BT | p-type | 0.67 | - |

| PCDTT-DFBT | Ambipolar | 0.38 | 0.17 |

| PBDOPV-BTT | n-dominant | - | 1.02 x 10⁻² |

| PBT6 | p-type | up to 0.75 | - |

This table provides a comparative overview of the performance of various benzothiadiazole-based materials in OFETs. Data is sourced from multiple research findings. nih.govrsc.org

Chemical Sensors and Optical Devices for Analyte Detection

The fluorescent properties of molecules containing the 2,1,3-benzothiadiazole core make them suitable for applications in chemical sensing. The emission characteristics of these compounds can be modulated by their interaction with various analytes, leading to a detectable signal.

Derivatives of 2,1,3-benzothiadiazole have been investigated as fluorescent chemosensors for the detection of metal ions. For instance, a metal-organic framework (MOF) based on a benzothiadiazole-functionalized ligand has been shown to be a highly selective and sensitive sensor for Al³⁺, Cr³⁺, and Fe³⁺ ions in aqueous solutions. bohrium.com The sensing mechanism in this case is based on the quenching of the MOF's fluorescence upon interaction with the metal cations.

While there is no specific research on the use of 5-methyl-2,1,3-benzothiadiazole for the detection of anionic, cationic, or neutral analytes, the principles of fluorescent sensing suggest its potential. The methyl group could influence the sensitivity and selectivity of a sensor by modifying the electronic properties and the steric environment of the benzothiadiazole core. Functionalization of the this compound scaffold with appropriate recognition moieties could lead to novel sensors for a variety of target analytes.

The application of this compound in the field of enzyme sensing is an area that remains largely unexplored. However, the development of fluorescent probes for biological systems is a rapidly growing field, and benzothiadiazole derivatives possess many of the desirable characteristics for such applications. Their strong fluorescence and sensitivity to the local environment make them promising candidates for the design of enzyme-responsive probes.

In principle, a molecule containing the this compound core could be designed to undergo a specific reaction catalyzed by an enzyme, leading to a change in its fluorescence properties. For example, an enzyme could cleave a specific bond in the molecule, causing a "turn-on" or "turn-off" of fluorescence, or a shift in the emission wavelength. Such probes could be valuable tools for studying enzyme activity in biological systems and for diagnostic applications. Although no specific examples exist for this compound, the broader field of fluorescent biosensors provides a strong foundation for future research in this direction.

Bioimaging and Fluorescent Probes

The 2,1,3-benzothiadiazole (BTD) core is a well-established building block for creating fluorescent small-molecule probes used in bioimaging. acs.org These probes have been successfully employed to label various cellular components, including mitochondria, lipid droplets, and nuclear DNA. acs.org The development of new BTD-based bioprobes is driven by the need to overcome limitations associated with more traditional fluorescent scaffolds. acs.org

While the broader class of BTD derivatives has seen extensive use, specific research into this compound for direct bioimaging applications is not widely documented in current literature. However, studies on the photophysical properties of methylated BTD derivatives provide insight into their potential. For instance, the introduction of a methyl group to the BTD core can lead to shifts in the absorption and emission spectra. acs.org Specifically, a dye containing a methyl group on the donor side of the molecule has been observed to exhibit a blue shift in both its absorption and emission when compared to a similar dye with the methyl group located further from the donor. acs.org This tunability is a crucial aspect in the design of fluorescent probes for specific biological targets.

The steric hindrance introduced by the methyl group at the C5 position can also play a significant role. It can lead to a larger dihedral angle between the BTD unit and adjacent molecular components, which in turn can interrupt the π-conjugation and alter the electronic interaction between chromophores. acs.org This structural change directly impacts the absorption properties and could be leveraged to design probes with specific photophysical characteristics. acs.org While direct applications are yet to be extensively reported, these findings suggest that this compound could serve as a valuable component in the development of new, highly specific fluorescent probes.

Electrochromic Devices

Electrochromic devices, which change color in response to an electrical potential, represent a significant area of application for benzothiadiazole derivatives. The BTD unit is a favored electron-acceptor in the design of donor-acceptor-donor (D-A-D) type molecules for electrochromic materials due to its high electron affinity and rigid structure. acs.org These materials can be electrochemically polymerized to create stable, thin films that exhibit color changes. rsc.org

Research into the effects of methyl substitution on the BTD core has revealed significant impacts on the material's properties. A study on new benzothiadiazole-based materials with methyl substitutions found that they are promising emitters for electroluminescent applications, producing green to yellowish-green light. acs.org When compared to their non-methylated counterparts, these dyes demonstrated absorption and emission at shorter wavelengths. acs.org

The precise position of the methyl group is critical. In one study, regioisomers were synthesized where the methyl group's position relative to the donor segment was varied. acs.org A dye with a methyl group at the C5 position caused a significant twisting in the molecule's geometry, leading to a larger dihedral angle between the triphenylamine (B166846) donor and the BTD acceptor unit. acs.org This steric effect retards the electronic interaction between the chromophores, resulting in a blue shift in the material's absorption spectrum. acs.org This fine-tuning of optical and electronic properties through methyl substitution is a key strategy in developing high-performance electrochromic polymers. sigmaaldrich.com

| Property | D-A-D BTD Derivative (Th-FBTD) | D-A-D BTD Derivative (2Th-FBTD) |

| Photoluminescence Quantum Yield (in DCM) | 82% | 74% |

| Photoluminescence Quantum Yield (in Zeonex) | 96% | 97% |

| Electrochemical Behavior | Forms stable electrochromic layers | Forms stable electrochromic layers |

This table presents the photoluminescence quantum yield (PLQY) for two different donor-acceptor-donor (D-A-D) benzothiadiazole derivatives, demonstrating their high efficiency as emitters. Data sourced from rsc.org.

Integration into Covalent Organic Frameworks (COFs) and Hydrogen-Bonded Organic Frameworks (HOFs)

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with a wide range of potential applications, including photocatalysis. The structural diversity and tunable optical band gaps of COFs make them appealing platforms for developing novel catalysts. nih.gov Benzothiadiazole-containing photoactive COFs have been constructed and have shown promise in promoting charge transfer and separation, which is beneficial for photocatalytic activities. nih.gov

However, the existing research on benzothiadiazole-based COFs has not specifically reported the integration of the this compound unit into these frameworks. While the general BTD core is used as a building block, the influence of a methyl substituent on the formation and properties of such frameworks remains an area for future investigation. Similarly, there is a lack of information regarding the use of this compound in the construction of Hydrogen-Bonded Organic Frameworks (HOFs).

Catalytic Applications (e.g., Hydrogen Production)

The development of efficient and low-cost catalysts for processes like hydrogen production is a critical area of research. While metal complexes and metallic materials have traditionally dominated this field, small organic molecules are emerging as viable alternatives. acs.org The 2,1,3-benzothiadiazole (BT) unit has been identified as a popular electron-acceptor building block in organic polymers used for photocatalysis and has been proposed as a potential active site for hydrogen production. nih.govacs.org

Specific research has focused on a derivative, 2,1,3-benzothiadiazole-4,7-dicarbonitrile (B1280911) (BTDN), for electrocatalytic hydrogen evolution. acs.org This small organic molecule demonstrated a Faradaic efficiency of 82% for hydrogen production in the presence of salicylic (B10762653) acid. nih.govacs.org The study of BTDN provides a mechanistic understanding that could inform the design of other small molecule catalysts. acs.org

Despite these advances with other derivatives, there is currently a lack of research specifically detailing the use of this compound in catalytic applications such as hydrogen production. The electronic and steric effects of the methyl group could potentially influence the catalytic activity, but this has yet to be explored in the scientific literature reviewed.

Structure Activity and Structure Property Relationships Sar/spr of 5 Methyl 2,1,3 Benzothiadiazole Derivatives

Influence of Substituent Effects on Electronic and Optical Properties

The electronic and optical characteristics of 5-Methyl-2,1,3-benzothiadiazole derivatives are highly sensitive to the nature and position of substituent groups. The introduction of various functional groups allows for precise control over the frontier molecular orbital (HOMO-LUMO) energy levels, absorption and emission spectra, and quantum yields.

New benzothiadiazole-based materials with methyl substitutions have been developed as promising emitters for electroluminescent applications. acs.org Compared to their non-methylated counterparts, these dyes exhibit absorption and emission at shorter wavelengths. acs.org The steric hindrance from the methyl group can lead to a nonplanar arrangement between donor and acceptor moieties, which in turn inhibits intramolecular charge transfer (ICT). acs.org The specific placement of the methyl group is critical; for instance, a methyl group on the donor side of a molecule can cause a blue shift in both absorption and emission compared to a similar dye with the methyl group positioned away from the donor. acs.org The position of substituents on the benzothiadiazole (BTD) ring strongly influences the emissive properties. By introducing groups like methoxy (B1213986) and phenyl at various positions, it has been demonstrated that regioselective substitution can lead to long-lived fluorescence and prevent the common issue of fluorescence quenching in polar protic solvents. researchgate.net

Impact of Electron Donor-Acceptor (D-A) Configurations

The performance of this compound derivatives in optoelectronic applications is profoundly influenced by the arrangement of electron-donating (D) and electron-accepting (A) units within the molecule. The 2,1,3-benzothiadiazole (B189464) core typically serves as an excellent electron acceptor. rsc.orgresearchgate.net

In D-A'-π-A configured dyes using 5-methylbenzothiadiazole as an auxiliary acceptor, the position of the methyl group significantly alters the donor-acceptor interactions and charge migration kinetics. researchgate.net Dyes where the methyl unit is attached near the donor exhibit higher molar extinction coefficients and, consequently, double the power conversion efficiencies in dye-sensitized solar cells compared to isomers with the methyl group near the acceptor segment. researchgate.net This enhancement is attributed to increased photocurrent density and open-circuit voltage values. researchgate.net The steric effect of the methyl group can increase the dihedral angle between donor and acceptor units, which can retard effective electronic interaction between the chromophores and inhibit intramolecular charge transfer. acs.org

Molecules with a Donor-Acceptor-Donor (D-A-D) structure, where benzothiadiazole acts as the acceptor core, show absorption maxima related to the intramolecular charge transfer from the donor units to the acceptor core. mdpi.com The specific donor group (e.g., selenophene, pyridine, or 3,4-ethylenedioxythiophene) tunes the electronic and optical properties, resulting in narrow energy gaps and proving their utility as electron-donating semiconductor materials. mdpi.comnih.gov

Table 1: Effect of Methyl Group Position on Dye Performance

| Methyl Group Position | Molar Extinction Coefficient | Power Conversion Efficiency | Key Factor |

|---|---|---|---|

| Near Donor | High | High (two-fold higher) | Enhanced photocurrent density and open-circuit voltage |

Effects of Halogenation (e.g., Fluorination, Chlorination)

The introduction of halogen atoms, particularly fluorine, onto the benzothiadiazole ring is a powerful strategy for modulating the electronic properties of the resulting materials. Halogenation, especially fluorination, can significantly enhance electron transport capabilities. mdpi.comnih.gov

Fluorination of the benzothiadiazole acceptor unit in donor-acceptor copolymers can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level. nih.gov This modification is crucial for transitioning materials from p-type (hole transporting) to n-type (electron transporting) or ambipolar semiconductors. nih.gov For example, replacing hydrogen atoms with fluorine in copolymers of cyclopenta[2,1-b;3,4-b]dithiophene (CDT) based donors and benzothiadiazole (BT) acceptors leads to materials with enhanced electron mobility. nih.gov

The combination of different electron-withdrawing substituents, such as fluorine and cyano groups, provides a method for fine-tuning properties. A monomer containing one cyano group and one fluorine group (FCNBT) was found to benefit from both the planarity-promoting effects of fluorine and the strong π-accepting nature of the cyano group. nih.gov This combination resulted in a polymer with significantly improved electron mobility (0.4 cm²/V·s) compared to one with two cyano groups (0.031 cm²/V·s). The improved performance was attributed to increased backbone linearity and higher thin-film crystallinity. nih.gov In contrast, introducing a nitro group alongside fluorine was detrimental, leading to a blue-shifted absorption and reduced device performance due to steric effects that twist the nitro group out of conjugation. nih.gov

Table 2: Impact of Halogenation and Other Substituents on Electron Mobility

| Acceptor Unit Functionalization | Maximum Electron Mobility (μe,max) | Key Structural Effects |

|---|---|---|

| Two Cyano Groups (DCNBT) | 0.031 cm²/V·s | Disruption to backbone planarity due to steric interactions. |

| One Cyano, One Fluorine (FCNBT) | 0.4 cm²/V·s | Increased backbone linearity, more coplanar backbone, high crystallinity. |

Role of Alkyl Chains in Solubility, Morphology, and Molecular Ordering

Alkyl chains are commonly incorporated into the structure of this compound derivatives to control their physical properties, which are crucial for solution-based processing and device fabrication. These chains significantly influence solubility, thin-film morphology, and the molecular packing of the material in the solid state.

Modulation of Molecular Ordering and Charge Transport Efficiency

The efficiency of charge transport in organic semiconductor devices is intrinsically linked to the molecular ordering and packing in the solid state. For derivatives of this compound, substituents play a critical role in dictating this organization and, by extension, the charge carrier mobility.

Introducing specific functional groups can promote a more ordered and crystalline thin-film morphology, which is beneficial for charge transport. For instance, the substitution of a cyano group with a smaller fluorine atom in a benzothiadiazole-based polymer was shown to increase backbone linearity and promote a more coplanar structure, leading to high degrees of crystallinity and a significant improvement in electron mobility. nih.gov The incorporation of a benzothiadiazole unit as a third co-monomer in a naphthalene diimide (NDI)-based polymer has been shown to improve charge transport in organic field-effect transistors (OFETs). rsc.orgrsc.org

Computational studies on benzothiazole derivatives have utilized calculations of reorganization energies to understand charge transport properties. mdpi.com The substitution of an electron-donating methyl group with an electron-withdrawing nitro group was found to lower both HOMO and LUMO energy levels, reducing the energy gap, which is advantageous for optoelectronic and charge transport properties. nih.gov Furthermore, theoretical investigations have shown that replacing a hydrogen atom with a fluorine atom in the core structure of benzothiadiazole-based hole transport materials can significantly enhance hole mobility. mdpi.com

Analysis of Photostability and Thermal Stability in Applied Contexts

The long-term performance and reliability of organic electronic devices depend heavily on the photostability and thermal stability of the active materials. Derivatives of this compound are often designed with these considerations in mind.

Thermogravimetric analysis (TGA) is a common technique used to assess the thermal stability of these materials. NDI-based polymers that incorporate a benzothiadiazole unit have demonstrated good thermal stability, with one such polymer showing less than 5% weight loss at temperatures up to 225 °C. rsc.orgrsc.org

Photostability is particularly crucial for applications involving light emission or absorption, such as OLEDs and solar cells. In a study of benzothiadiazole-based D–π–A–π–D materials for two-photon excited fluorescence, the choice of the donor group was found to be critical for photostability. A compound functionalized with locked-planarity hexamethylazatriangulene (HMAT) donors exhibited the highest photostability of the series, making it a promising candidate for imaging applications. scispace.com

Significance of Non-Covalent Interactions (e.g., Chalcogen Bonding, π-π Stacking)

Non-covalent interactions are the primary driving forces that govern the self-assembly and crystal packing of molecules, thereby influencing the bulk material properties. In this compound derivatives, interactions such as π-π stacking, hydrogen bonding, and chalcogen bonding are of paramount importance.

The crystal structure of a donor-acceptor molecule featuring a benzothiadiazole unit revealed multiple intermolecular interactions that dictate its packing. These included hydrogen bonds, aromatic C-H···π interactions between the benzothiadiazole moiety and a neighboring phenyl ring, and crucial π-π stacking between electron-rich carbazole (B46965) rings and nearby 1,2,5-thiadiazole (B1195012) units. mdpi.com These interactions collectively lead to a head-to-tail crystal packing structure. mdpi.com

The analysis of different crystalline forms (polymorphs) of related heterocyclic systems highlights the contribution of various non-covalent forces. Carbonyl interactions and π-stacking, for example, contribute to the relative stability of different conformational polymorphs. mdpi.com In thiazole and thiadiazole derivatives, N–H···N hydrogen bonds and H–H bonding have been found to play significant roles in stabilizing crystal structures. rsc.orgnih.gov Furthermore, intermolecular chalcogen bonding in thiazole/thiadiazole-derived complexes can lead to the formation of dimeric associates or one-dimensional polymeric chains, offering opportunities in the crystal design of functional materials. semanticscholar.org

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings

The study of 5-Methyl-2,1,3-benzothiadiazole and its derivatives is situated within the broader academic field of materials science, where the parent 2,1,3-benzothiadiazole (B189464) (BTD) scaffold is a cornerstone as a privileged electron-acceptor unit. rsc.orgossila.com The primary academic contribution has been the utilization of the BTD core in constructing donor-acceptor (D-A) type molecules and polymers for organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). ossila.comchemicalbook.comresearchgate.net These materials are valued for their strong electron-withdrawing nature, which helps in tuning the electronic properties and facilitating intramolecular charge transfer (ICT), a crucial process for the function of these devices. ossila.comacs.org

The specific contribution of introducing a methyl group at the 5-position of the BTD ring is the fine-tuning of these electronic and photophysical properties. Research has demonstrated that the methyl group acts as a modulator of the electronic communication between the BTD acceptor and an attached donor unit. acs.org Its placement influences the planarity of the molecule due to steric effects. When the methyl group is positioned near the donor unit, it can force a more non-planar arrangement between the donor and the BTD core, which inhibits intramolecular charge transfer in the ground state. acs.org This steric hindrance has been shown to cause a blue shift in the absorption and emission spectra of these compounds compared to their non-methylated analogues. acs.org

Furthermore, the methyl group's electron-releasing inductive effect has been found to influence the regioselectivity of subsequent chemical reactions. For instance, in the synthesis of 4,7-dibromo-5-methyl-2,1,3-benzothiadiazole, the presence of the methyl group at the C5 position deactivates the adjacent C4 position towards electrophilic substitution. This directs reactions like Suzuki coupling to occur selectively at the more electron-deficient C7 position, providing a strategic route to specific, unsymmetrically substituted BTD derivatives. acs.org A key finding is that the presence of the methyl group can help restrain the formation of aggregates in the solid state, which is beneficial for creating materials for solution-processed multilayered OLEDs. acs.org Devices fabricated using methyl-substituted BTD emitters have shown promising green to yellowish-green electroluminescence with high external quantum efficiencies, reaching up to 4.6%. acs.org

Identification of Emerging Research Trends for this compound

A prominent emerging research trend is the strategic design of asymmetrically functionalized BTD derivatives to achieve highly specific material properties. The understanding that the methyl group on this compound can direct further functionalization is key to this trend. acs.org This allows for the creation of complex D-A and Donor-Acceptor-Donor (D-A-D) molecules where the electronic landscape is precisely controlled. researchgate.netnih.gov

Another significant trend is the development of novel, more efficient synthetic methodologies for the derivatization of the BTD core. Historically, the synthesis of substituted BTDs required multi-step, de novo approaches. rsc.org A major challenge has been the direct and regioselective functionalization of the BTD benzenoid ring. rsc.org Recent advances, such as iridium-catalyzed C-H borylation, are overcoming these limitations, allowing for the creation of versatile BTD building blocks that can be functionalized at various positions. rsc.org Applying these modern synthetic strategies to this compound could rapidly expand the library of available derivatives, enabling more systematic structure-property relationship studies.

Furthermore, research is trending towards exploring BTD-based materials in applications beyond conventional organic electronics. The discovery that BTD derivatives can act as plant health and growth stimulators opens a new avenue in agrochemicals. acs.org This suggests a future research direction where this compound and its derivatives could be investigated for their biological activities and potential use in creating functional materials for agriculture or biomedicine.

Unaddressed Challenges and Opportunities for Future Investigations

Despite the progress, several challenges and opportunities remain for future investigations into this compound.

Unaddressed Challenges:

Comprehensive Photophysical Characterization: While initial studies have highlighted the effect of the methyl group on absorption and emission, a comprehensive investigation into its influence on excited-state dynamics, such as fluorescence lifetimes and non-radiative decay pathways, is still needed. rsc.orgacs.org Understanding these processes in detail is critical for designing next-generation emitters with higher quantum yields.

Charge Transport Properties: There is a lack of specific data on the charge carrier mobility (both hole and electron) of polymers and small molecules containing the this compound unit. Quantifying how the methyl group's steric and electronic effects translate into charge transport performance in thin-film transistors is a significant gap.

Synthetic Scalability: While new synthetic methods are emerging, the scalable, cost-effective, and safe synthesis of this compound and its key intermediates, like 4,7-dibromo-5-methyl-2,1,3-benzothiadiazole, remains a challenge. Overcoming the use of hazardous reagents like bromine and developing greener synthetic routes is crucial for potential commercial applications. nih.govutm.my

Opportunities for Future Investigations:

Systematic Tuning for OLED Emitters: There is a clear opportunity to systematically synthesize a series of D-A-D molecules based on the 5-methyl-BTD core, varying the donor strength and linkage points. This would allow for a deeper understanding of the structure-property relationships and the targeted development of highly efficient emitters across the visible spectrum. acs.org

Exploration in Organic Photovoltaics: The ability of the methyl group to tune energy levels and inhibit aggregation could be highly beneficial for organic solar cells. acs.org Future work should focus on incorporating the this compound unit into novel non-fullerene acceptors or donor polymers and evaluating their performance in OPV devices.

Development of Novel Sensors: The sensitivity of the ICT process in BTD derivatives to the local environment is well-documented. nih.govnih.gov This presents an opportunity to develop fluorescent sensors based on this compound. Future investigations could explore its response to various analytes, such as metal ions or volatile organic compounds, by designing molecules where analyte binding would perturb the D-A interaction and produce a measurable optical signal.

Data Table

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| This compound | 1457-93-8 | C₇H₆N₂S | 150.20 scbt.com | 31-32 chemicalbook.com | 62 chemicalbook.com |

| 2,1,3-Benzothiadiazole | 273-13-2 | C₆H₄N₂S | 136.17 wikipedia.org | 44-45 | 206 |

| 4,7-Dibromo-2,1,3-benzothiadiazole | 15155-41-6 | C₆H₂Br₂N₂S | 293.96 | 179-183 | N/A |

| 4,7-Dibromo-5-methyl-2,1,3-benzothiadiazole | 2255-79-0 | C₇H₄Br₂N₂S | 308.00 nih.gov | N/A | N/A |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Methyl-2,1,3-benzothiadiazole and its derivatives?

- Methodological Answer : A three-step synthesis starting from 1,2-phenylenediamine involves nitration, reduction, and cyclization, achieving a total yield of 55% . For derivatives such as 4-amino-5-chloro-2,1,3-benzothiadiazole, reflux conditions with phosphorus oxychloride or imidazoline derivatives in solvents like pyridine or isopropanol are employed, yielding tizanidine salts with purity >99% .

Q. How should researchers characterize the purity and structural integrity of this compound derivatives?

- Methodological Answer : Use a combination of IR spectroscopy (to confirm functional groups), and NMR (for structural elucidation), and elemental analysis (to verify purity by comparing calculated vs. experimental C, H, N, S content). For example, compound 9c in was characterized with , (DMSO-) peaks at δ 10.04 (SH) and 9.05 (CH), and elemental analysis matching theoretical values .

Q. What are common reactions involving this compound in medicinal chemistry?

- Methodological Answer : Palladium-catalyzed C-N coupling reactions are used to synthesize fluorescent dyes or enzyme inhibitors. For instance, 4-amino-2,1,3-benzothiadiazole reacts with bromofluorene derivatives to form novel dyes, while its dicopper complexes are studied for bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound derivatives?

- Methodological Answer : Systematic parameter variation (e.g., solvent polarity, catalyst loading, temperature) is critical. For example, tizanidine synthesis yields varied from 70% to 93.6% depending on the base (NaOH vs. pyridine) and solvent (isopropanol vs. ethyl acetate). Reproducibility studies under controlled moisture-free conditions are recommended to address yield discrepancies .

Q. What mechanistic insights explain substitution patterns in halogenated benzothiadiazole derivatives?

- Methodological Answer : Bromination and fluorination reactions (e.g., 6-bromo-5-fluoro derivatives) involve balancing electron-withdrawing effects and steric hindrance. Computational studies (DFT) can predict regioselectivity, while experimental validation via or X-ray crystallography confirms substitution sites .

Q. How do electronic properties of this compound derivatives influence their performance in optoelectronic materials?

- Methodological Answer : Electron-deficient benzothiadiazole cores enhance charge transport in OLEDs. For example, 2,1,3-benzothiadiazole substituted with tetraphenylethylene exhibits aggregation-induced emission (AIE) and mechanochromism, enabling applications in stimuli-responsive materials .

Q. What strategies resolve contradictions in reported biological activity data for benzothiadiazole-based inhibitors?

- Methodological Answer : Reproducibility requires standardized assays (e.g., methionine synthase inhibition studies in rat liver homogenates) and control of substituent effects. For instance, small benzothiadiazoles with nitro or amino groups show varied IC values due to steric and electronic interactions with enzyme active sites .

Methodological and Safety Considerations

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Follow TCI America’s safety data sheet (SDS): use PPE (gloves, goggles), work in a fume hood, and store at room temperature in airtight containers. For spills, neutralize with inert absorbents and dispose via hazardous waste channels. Emergency procedures include contacting Chemtrec (+1-800-424-9300) for exposure incidents .

Q. How can researchers validate the reproducibility of synthetic protocols for benzothiadiazole derivatives?

- Methodological Answer : Conduct triplicate experiments under identical conditions (solvent, temperature, catalyst). Compare yields and purity (HPLC or ) across batches. For example, tizanidine HCl synthesis achieved >99% purity through recrystallization in ethanolic HCl, validated by elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.